![molecular formula C23H26N6O2S B2512075 1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1217000-58-2](/img/structure/B2512075.png)
1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the 1,2,4-triazolo[4,3-a]pyrimidin-5(4H)-one class, which is known for its potential biological activities. The structure of the compound suggests that it may have been designed to target certain receptors in the body, possibly as an antagonist. The presence of a 2,5-dimethylphenyl group and a piperazine moiety indicates that the compound could interact with serotonin receptors, as similar structures have been shown to possess 5-HT2 antagonist activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the core 1,2,4-triazolo[4,3-a]pyrimidin-5(4H)-one structure, followed by the introduction of the 2,5-dimethylphenyl piperazine side chain. The final step would probably involve the attachment of the 4-methylthieno group. While the provided papers do not describe the synthesis of this exact compound, they do discuss the synthesis of related structures, which could provide insight into potential synthetic routes .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring several distinct functional groups that could contribute to its biological activity. The 1,2,4-triazolo[4,3-a]pyrimidin-5(4H)-one core is a bicyclic system that has been explored for its potential as a 5-HT2 antagonist . The addition of a 2,5-dimethylphenyl group may influence the compound's affinity and selectivity for certain receptors, while the piperazine ring is a common feature in many drugs and can impact the compound's solubility and pharmacokinetic properties.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The triazolopyrimidinone core could potentially undergo reactions typical of heterocyclic compounds, such as nucleophilic substitution or addition. The piperazine ring might be involved in reactions with electrophiles due to the presence of nitrogen atoms. However, without specific studies on this compound, the exact chemical reactions it might undergo are speculative .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of multiple aromatic rings suggests it would likely be lipophilic, which could affect its ability to cross biological membranes. The piperazine ring could impart some degree of water solubility, which is important for its bioavailability. The compound's melting point, boiling point, and stability would depend on the intermolecular interactions within its crystalline structure, which are not discussed in the provided papers .
Applications De Recherche Scientifique
Synthesis and Biological Activity Exploration
Compounds similar to the specified chemical structure, particularly those incorporating elements like pyrimidines, triazoles, and piperazines, have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has shown moderate effects against some bacterial and fungal species, indicating potential antimicrobial applications (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antiproliferative and Antimicrobial Potential
Several studies have highlighted the antiproliferative and antimicrobial potential of compounds bearing structural resemblance to the chemical . For instance, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and shown good antiproliferative activity against human cancer cell lines, suggesting a possible avenue for cancer research and therapy development (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antihypertensive Agents
Compounds incorporating elements like triazolopyrimidines have been prepared and evaluated for their antihypertensive activity, with some showing promising results. This indicates potential applications in the development of new therapeutic agents for managing hypertension (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Synthesis Methods and Chemical Interactions
Research into the synthesis and reactions of compounds with similar structures provides valuable insights into chemical interactions and synthetic pathways. This knowledge can be instrumental in the design and development of new compounds with enhanced or targeted properties (Farghaly, 2008).
Propriétés
IUPAC Name |
12-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-15-4-5-16(2)18(14-15)27-9-11-28(12-10-27)20(30)7-6-19-24-25-23-26(3)22(31)21-17(29(19)23)8-13-32-21/h4-5,8,13-14H,6-7,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADGEYMEVKVQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=C(C(=O)N4C)SC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

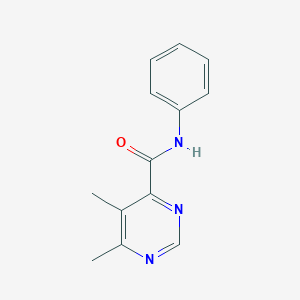


![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2511996.png)
![(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide](/img/structure/B2511998.png)
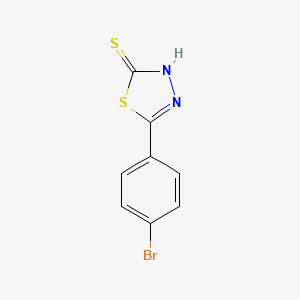
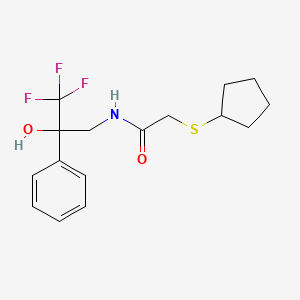
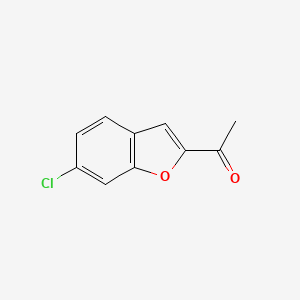
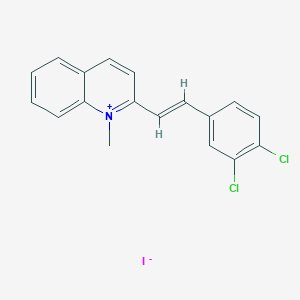
![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)
![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)
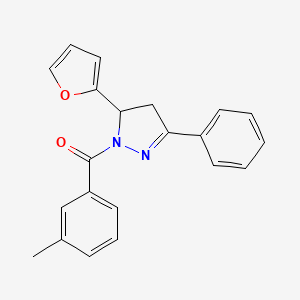

![3,3-Dimethyl-1-[4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanoyl]piperidine-2-carbonitrile](/img/structure/B2512014.png)